molecular formula C11H12Br3FO B12633071 1-Methoxy-4-(2,4,4-tribromo-4-fluorobutyl)benzene CAS No. 920264-98-8

1-Methoxy-4-(2,4,4-tribromo-4-fluorobutyl)benzene

Katalognummer: B12633071
CAS-Nummer: 920264-98-8
Molekulargewicht: 418.92 g/mol
InChI-Schlüssel: CHVNUHKHBUOMSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-(2,4,4-tribromo-4-fluorobutyl)benzene is a chemical compound with the molecular formula C11H12Br3FO. This compound is characterized by the presence of a methoxy group attached to a benzene ring, along with a butyl chain substituted with three bromine atoms and one fluorine atom. It is a relatively complex molecule that finds applications in various fields of scientific research and industry.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Methoxy-4-(2,4,4-tribromo-4-fluorobutyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(2,4,4-tribromo-4-fluorobutyl)benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Methoxy-4-(2,4,4-tribromo-4-fluorobutyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and a methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Methoxy-4-(2,4,4-tribromo-4-fluorobutyl)benzene include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

920264-98-8

Molekularformel

C11H12Br3FO

Molekulargewicht

418.92 g/mol

IUPAC-Name

1-methoxy-4-(2,4,4-tribromo-4-fluorobutyl)benzene

InChI

InChI=1S/C11H12Br3FO/c1-16-10-4-2-8(3-5-10)6-9(12)7-11(13,14)15/h2-5,9H,6-7H2,1H3

InChI-Schlüssel

CHVNUHKHBUOMSI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC(CC(F)(Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.